An adrenergic alpha-2 agonist used as a sedative, analgesic and centrally acting muscle relaxant in VETERINARY MEDICINE.
See also: Xylazine (has active moiety).
Xylazine hydrochloride
CAS No.: 23076-35-9
Cat. No.: VC0003980
Molecular Formula: C12H17ClN2S
Molecular Weight: 256.80 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23076-35-9 |
---|---|
Molecular Formula | C12H17ClN2S |
Molecular Weight | 256.80 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H |
Standard InChI Key | QYEFBJRXKKSABU-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl |
Chemical Profile and Structural Characteristics
Molecular Composition and Physicochemical Properties
Xylazine hydrochloride (C₁₂H₁₇ClN₂S) is a thiazine derivative with a molecular weight of 256.79 g/mol . The compound exists as a white crystalline powder with a melting point of 140°C and predicted boiling point of 334.2±52.0°C . Its solubility profile shows high miscibility in methanol (50 mg/ml) and dilute hydrochloric acid solutions, while being practically insoluble in water and alkaline media . The crystalline structure features a 2-(2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazine backbone protonated at the thiazine nitrogen, with chloride as the counterion .
Table 1: Key Physicochemical Properties of Xylazine Hydrochloride
Structural Activity Relationships
The compound's pharmacological activity stems from its structural similarity to clonidine, featuring an aromatic dimethylphenyl group linked to a partially saturated thiazine ring . Molecular docking studies reveal that the protonated amine at physiological pH facilitates interaction with α2-adrenergic receptors through ionic bonding with aspartate residues in the receptor's transmembrane domain . The thiazine ring's conformational flexibility allows optimal positioning within the receptor binding pocket, while the 2,6-dimethyl substitution on the phenyl ring enhances lipophilicity and CNS penetration .
Pharmacological Mechanisms and Receptor Interactions
α2-Adrenergic Receptor Agonism
Xylazine hydrochloride demonstrates high affinity for α2-adrenergic receptors (Ki = 194 nM), with 30-fold selectivity over α1 receptors . Its mechanism involves presynaptic inhibition of norepinephrine release through Gi-protein coupled receptor activation, resulting in decreased sympathetic outflow . This action produces characteristic effects including:
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Sedation (mediated by locus coeruleus inhibition)
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Analgesia (via spinal cord dorsal horn modulation)
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Muscle relaxation (through supraspinal pathways)
Secondary Pharmacological Effects
Beyond primary receptor interactions, xylazine modulates several neurotransmitter systems:
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Dopaminergic Pathways: Reduces dopamine release in prefrontal cortex at doses >0.5 mg/kg
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Serotonergic Systems: Increases 5-HT1A receptor sensitivity at analgesic doses
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Insulin Secretion: Inhibits glucose-dependent insulin release through pancreatic α2-receptors
Table 2: Comparative Pharmacokinetic Parameters Across Species
Species | t½α (min) | t½β (min) | Vd (L/kg) | Bioavailability (%) |
---|---|---|---|---|
Horse | 5.9 | 50 | 2.1 | 40-48 |
Cattle | 1.2 | 35 | 1.8 | N/A |
Sheep | 2.4 | 22 | 1.5 | 17-73 |
Dog | 3.1 | 45 | 2.4 | 52-90 |
Veterinary Clinical Applications
Species-Specific Dosing Protocols
The compound's interspecies variability necessitates careful dosing:
Adverse Effect Management
Common veterinary complications require specific interventions:
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Bradycardia: Atropine (0.02-0.04 mg/kg IV) reverses vagal stimulation
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Hypotension: Intravenous crystalloids (10-20 ml/kg) counter vasodilation
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Hyperglycemia: Insulin therapy (0.1 IU/kg) for persistent elevations >300 mg/dl
Human Toxicology and Illicit Use Patterns
Emerging Epidemiologic Trends
Analysis of 59 human cases reveals concerning patterns :
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Route Prevalence: Intravenous (68%), inhalation (19%), intramuscular (13%)
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Co-ingestants: Fentanyl (72%), heroin (53%), benzodiazepines (41%)
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Dose Range: 40-4300 mg (mean fatal dose 1200 mg vs. 525 mg non-fatal)
Table 3: Human Toxicity Parameters
Parameter | Non-Fatal Range | Fatal Range |
---|---|---|
Blood Concentration | 0.03-4.6 mg/L | Trace-16 mg/L |
Onset Time | 2-15 minutes | <10 minutes |
Survival Rate | 64.4% | 35.6% |
Clinical Management Challenges
Human intoxication presents unique complexities:
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Naloxone Resistance: 87% of cases require adjunctive vasopressors despite opioid co-ingestion
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Cutaneous Manifestations: 62% develop necrotic ulcers at injection sites within 72 hours
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Withdrawal Syndrome: Protracted course (7-21 days) with mixed adrenergic/cholinergic features
Regulatory Landscape and Detection Methodologies
Analytical Detection Techniques
Advanced screening methods have emerged to address illicit use:
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LC-MS/MS: LOD 0.1 ng/ml in whole blood, linear range 0.5-100 ng/ml
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GC-NPD: Retention time 8.2±0.3 minutes, 95% recovery from urine
Global Regulatory Responses
Recent policy initiatives aim to curb non-veterinary use:
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US FDA Alert: April 2023 warning about xylazine-adulterated opioids
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EU Directive 2024/15: Track-and-trace requirements for veterinary distributors
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WHO Pre-Review: Scheduled for 2025 Expert Committee on Drug Dependence
"The xylazine crisis represents a convergence of veterinary medicine and human substance use that challenges traditional paradigms of drug regulation and overdose management." - Systematic Review on Xylazine in the Opioid Epidemic
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